3-Amino-4-ethoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride
Overview
Description
“3-Amino-4-ethoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride” is a synthetic compound with the molecular formula C16H26N2O3 . It has a molecular weight of 294.39 g/mol. This compound has garnered scientific interest in recent years due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13 (12-14 (15)17)16 (19)21-11-9-18 (5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 294.39 g/mol and an empirical formula of C16H26N2O3 . Other specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Local Anesthetic Properties
3-Amino-4-ethoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride: exhibits local anesthetic properties. It is commonly used as a topical anesthetic agent, particularly in ophthalmology. The compound is marketed under trade names such as Proparacaine or Proxymetacaine . Its ability to block nerve conduction makes it valuable for procedures like eye examinations, corneal abrasion repair, and minor eye surgeries .
Antimicrobial Activity
Research has shown that 3-Amino-4-ethoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride possesses antimicrobial properties. Specifically, it has demonstrated activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (including Candida albicans) . This property could be explored further for potential therapeutic applications.
Analytical Chemistry
Researchers can employ 3-Amino-4-ethoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride as a chromophore in analytical methods. Its UV-absorbing properties allow for sensitive detection in high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). This could be useful for quantifying related compounds or studying drug metabolism.
properties
IUPAC Name |
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)9-10-20-15(18)12-7-8-14(19-6-3)13(16)11-12;/h7-8,11H,4-6,9-10,16H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOKECMTNYNKBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)OCC)N.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-ethoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride | |
CAS RN |
69781-24-4 | |
Record name | Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069781244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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